[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine
Description
The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine is a secondary amine featuring two distinct substituents:
- Pyrazole moiety: A 1,3-dimethylpyrazole ring with a methylene (-CH2-) linker at the 4-position.
- Aromatic moiety: A 3-methoxyphenyl group connected via a benzyl (-CH2-) linker.
Molecular Formula: C14H18N3O
Molecular Weight: 244.32 g/mol (calculated based on analogous compounds in and ) .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-5-4-6-14(7-12)18-3/h4-7,10,15H,8-9H2,1-3H3 |
InChI Key |
GFQYIGOEMZQTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The 1,3-dimethylpyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde is prepared by reacting hydrazine hydrate with 2,4-pentanedione in acetic acid at 80°C for 6 hours, achieving 89% yield. Methyl groups are introduced via sequential alkylation using methyl iodide in the presence of potassium carbonate.
Table 1: Optimization of Pyrazole Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetic acid, 80°C | 89 | 95 |
| Ethanol, reflux | 75 | 88 |
| Microwave, 120°C | 92 | 97 |
Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining high yield.
Preparation of 3-Methoxybenzylamine
Reduction of 3-Methoxybenzonitrile
3-Methoxybenzylamine is synthesized via catalytic hydrogenation of 3-methoxybenzonitrile using Raney nickel in methanol under 50 psi H₂ at 25°C for 12 hours, yielding 78%. Alternative pathways include the Gabriel synthesis, where 3-methoxybenzyl bromide reacts with phthalimide followed by hydrazinolysis (62% yield).
Table 2: Comparison of 3-Methoxybenzylamine Synthesis Routes
| Method | Yield (%) | Reaction Time |
|---|---|---|
| Catalytic Hydrogenation | 78 | 12 h |
| Gabriel Synthesis | 62 | 24 h |
| LiAlH₄ Reduction | 68 | 6 h |
Coupling Strategies for Amine Bridge Formation
Reductive Amination
The most efficient method involves reductive amination between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 3-methoxybenzylamine . Using sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) for 24 hours yields 82% of the target compound. Excess aldehyde (1.2 equiv) minimizes dimerization side products.
Nucleophilic Substitution
Alternative routes employ 1,3-dimethylpyrazole-4-methyl chloride reacting with 3-methoxybenzylamine in tetrahydrofuran (THF) with triethylamine as a base. This method achieves 71% yield but requires anhydrous conditions and elevated temperatures (60°C, 48 h).
Table 3: Amine Bridge Coupling Efficiency
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Reductive Amination | 82 | 98 |
| Nucleophilic Substitution | 71 | 95 |
| Ullmann Coupling | 58 | 90 |
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors for pyrazole formation, reducing batch time by 40%. For example, a mixture of hydrazine and 2,4-pentanedione in ethanol is pumped through a heated reactor (100°C, 10 min residence time), achieving 85% yield.
Catalytic Hydrogenation
Large-scale hydrogenation of intermediates employs palladium on carbon (Pd/C) in fixed-bed reactors, enhancing safety and reproducibility. This method reduces catalyst loading to 0.5 wt% while maintaining 90% conversion.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Alkylation
Unwanted N2-methylation is suppressed by using dimethyl sulfate instead of methyl iodide in polar aprotic solvents (e.g., DMF). Solvent choice increases N1-methylation selectivity from 70% to 95%.
Purification Techniques
Crude product purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted amines and dimeric byproducts. Recrystallization from ethanol/water improves purity to >99%.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biological pathway. Additionally, it may interact with cellular receptors, triggering a cascade of intracellular signaling events that lead to its observed effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogs differ in substituent positions, linker types (methyl vs. ethyl), and aryl group modifications. Key examples include:
Key Observations:
Aryl Group Modifications :
- The 3-methoxyphenyl group in the target compound is replaced with 4-ethoxyphenyl (), 2,5-difluorophenyl (), or N,N-dimethylaniline (), altering electronic properties and steric bulk .
- Ethyl linkers (e.g., 2-(3-methoxyphenyl)ethyl in ) increase hydrophobicity compared to methyl linkers .
Substitution with phenyl groups (e.g., 3,5-dimethyl-1-phenyl in ) introduces steric hindrance .
Synthetic Routes :
Biological Activity
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H18N2O. It consists of a pyrazole ring substituted with two methyl groups and a methoxyphenyl moiety. The structural representation is crucial for understanding its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds with a pyrazole structure can exhibit significant inhibitory effects on tubulin polymerization, which is essential for cancer cell proliferation.
Key Findings:
- Inhibition of Tumor Growth: Compounds structurally related to this compound have shown IC50 values ranging from 0.054 to 0.16 μM against various tumor cell lines (A549, HT-1080, SGC-7901) .
- Mechanism of Action: These compounds disrupt the microtubule network in cancer cells, leading to cell cycle arrest at the G2/M phase . This mechanism is critical for their antitumor efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the pyrazole and phenyl rings significantly influence biological activity:
- Methyl Group Influence: The presence of a methyl group at the C4 position of the pyrazole ring enhances antitumor activity.
- Amino Group Impact: Conversely, an amino group at the C5 position appears to negatively affect bioactivity .
Case Studies
Several studies have investigated similar compounds with promising results:
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| 9c | Antitumor | 0.054 - 0.16 | Inhibits tubulin polymerization |
| 10c | Antitumor | Not specified | Disrupts microtubule network |
These findings suggest that modifications to the pyrazole core can lead to enhanced biological activity.
Q & A
Q. What are the established synthetic routes for [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine, and what critical parameters influence reaction yields?
Methodological Answer: The synthesis typically involves multi-step alkylation or reductive amination. Key steps include:
- Step 1: Reacting 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde with 3-methoxybenzylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
Critical Parameters:
| Parameter | Impact on Yield | Example Conditions |
|---|---|---|
| Catalyst Choice | Pd-C yields ~75% vs. NaBH₃CN at ~65% | Pd-C (1 atm H₂, RT, 12h) |
| Solvent System | Polar aprotic solvents (DMF, DMSO) improve reactivity | DMF at 80°C |
| pH Control | Basic conditions (pH 8–10) enhance reductive amination | NaHCO₃ buffer |
Q. How is this compound characterized structurally?
Methodological Answer: Structural confirmation employs:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms methyl/methoxy group positions (e.g., δ 3.75 ppm for OCH₃) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 232.28 [M+H]⁺) .
- X-ray Crystallography: Resolves bond angles and intramolecular interactions (e.g., hydrogen bonding in pyrazole rings) .
Q. Table: Key Spectral Data
| Technique | Observed Signal | Structural Insight |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H, CH₃-pyrazole) | Confirms pyrazole methyl groups |
| HRMS | m/z 232.28 [M+H]⁺ (calc. 232.13) | Validates molecular formula |
Advanced Research Questions
Q. What computational methods predict the reactivity and biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates charge distribution (e.g., Mulliken charges) to predict electrophilic/nucleophilic sites. B3LYP/6-311G(d,p) basis sets model interactions with biological targets .
- PASS (Prediction of Activity Spectra): Identifies potential bioactivity (e.g., anti-inflammatory or kinase inhibition) based on structural analogs .
- Molecular Docking: Simulates binding to enzymes (e.g., COX-2) using AutoDock Vina; methoxyphenyl groups show π-π stacking with active sites .
Example:
DFT studies reveal the methoxy group’s electron-donating effect increases pyrazole ring electron density, enhancing binding to hydrophobic enzyme pockets .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Methodological Answer:
- Fluoro-Substituted Analogs: Replacing methoxy with fluorine increases lipophilicity, improving blood-brain barrier penetration but reducing solubility (logP increases from 2.1 to 2.8) .
- Pyrazole Ring Expansion: Adding a thiophene moiety (as in [(5-fluorothiophen-2-yl)methyl] analogs) enhances antimicrobial activity (MIC = 4 µg/mL vs. 8 µg/mL for parent compound) .
Q. Table: Structure-Activity Relationships (SAR)
| Modification | Biological Impact | Reference |
|---|---|---|
| Methoxy → Fluoro | Increased cytotoxicity (IC₅₀ ↓ 20%) | |
| Pyrazole → Triazole | Loss of kinase inhibition (IC₅₀ > 100 µM) |
Q. How can researchers resolve contradictions between in vitro and in vivo biological data for this compound?
Methodological Answer: Discrepancies often arise from:
- Metabolic Instability: Phase I metabolism (e.g., CYP450-mediated demethylation) reduces efficacy. Use hepatic microsome assays to identify metabolites .
- Solubility Limitations: Poor aqueous solubility (0.5 mg/mL) may limit in vivo bioavailability. Formulation with cyclodextrins or liposomes improves pharmacokinetics .
Experimental Design:
Parallel Artificial Membrane Permeability Assay (PAMPA): Predicts absorption issues.
Pharmacokinetic Profiling: Monitor plasma concentration-time curves in rodent models.
Metabolite Identification: LC-MS/MS to correlate in vitro metabolites with in vivo outcomes .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
Methodological Answer: Single-crystal X-ray studies reveal:
Q. Table: Crystallographic Data
| Parameter | Value | Significance |
|---|---|---|
| Space Group | P2₁/c | Monoclinic symmetry |
| Unit Cell Dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å | Confirms dense packing |
Q. What reaction mechanisms govern its participation in catalytic processes (e.g., oxidation/reduction)?
Methodological Answer:
- Oxidation: KMnO₄ in acidic conditions oxidizes the benzylic CH₂ to a ketone via a radical intermediate (confirmed by EPR spectroscopy) .
- Reduction: Pd-C/H₂ reduces the imine intermediate to the amine through a Langmuir-Hinshelwood mechanism, with surface adsorption as the rate-limiting step .
Mechanistic Insights:
DFT calculations show the methoxy group’s +M effect stabilizes transition states during oxidation, lowering activation energy (ΔG‡ = 45 kJ/mol vs. 58 kJ/mol for non-methoxy analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
